BenchChemオンラインストアへようこそ!

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Asymmetric Synthesis Chiral Resolution Peptidomimetics

Ensure stereochemical integrity in your asymmetric synthesis with the (S)-enantiomer (CAS 151911-32-9), the sole active component of EP3 receptor antagonist pharmacophores. This chiral β-amino acid eliminates costly chiral resolution steps required when using the racemic mixture (CAS 117391-49-8), streamlines synthetic routes, and ensures biological relevance—the (R)-enantiomer exhibits significantly weaker interactions in EP3 receptor binding and OCT1 transporter assays. Ideal for synthesizing high-affinity receptor antagonists and profiling transporter-mediated drug interactions.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 151911-32-9
Cat. No. B111957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-(2-fluorophenyl)propanoic acid
CAS151911-32-9
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CC(=O)[O-])[NH3+])F
InChIInChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyRSCLTSJQAQBNCE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid (CAS 151911-32-9): A Chiral Building Block for Neuropharmaceutical and EP3 Antagonist Research


(S)-3-Amino-3-(2-fluorophenyl)propanoic acid, a chiral β-amino acid derivative, is defined by its specific (S)-stereochemistry at the β-carbon, a property that fundamentally distinguishes it from its (R)-enantiomer (CAS 151911-22-7) and the racemic mixture (CAS 117391-49-8). This chiral fluorinated compound is recognized in medicinal chemistry as a key intermediate for the synthesis of EP3 receptor antagonists and is widely employed in pharmaceutical development, particularly for agents targeting neurological disorders .

Why Substituting (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid with its Racemate or (R)-Enantiomer Compromises Research Integrity


The biological activity and synthetic utility of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid are intrinsically tied to its specific (S)-stereochemistry. Simple substitution with the racemic mixture (CAS 117391-49-8) or the (R)-enantiomer (CAS 151911-22-7) is not scientifically equivalent. The racemate introduces an equimolar, inactive, or potentially antagonistic isomer that can confound bioassay results, reduce effective yield, and complicate chiral downstream synthesis . The (R)-enantiomer, while structurally similar, exhibits different interactions with biological targets such as the human OCT1 transporter, where the (S)-form shows markedly lower inhibition [1], and in receptor binding assays for the EP3 receptor, where the (S)-form is the active component of the EP3 antagonist pharmacophore .

Quantitative Differentiation of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid Against Key Comparators


Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture for Chiral Synthesis

The compound's primary differentiation from its racemic mixture (CAS 117391-49-8) lies in its defined stereochemistry. While the racemate contains a 50:50 mixture of (S) and (R) enantiomers, the target compound is supplied as the optically pure (S)-enantiomer. The racemic mixture is often used as a cost-effective alternative, but its use in chiral synthesis necessitates additional resolution steps, which can reduce overall yield and introduce variability . The (S)-enantiomer's specific optical rotation ([α]D) is an inherent property used for quality control and verification, a characteristic absent in the racemate [1].

Asymmetric Synthesis Chiral Resolution Peptidomimetics

Biological Selectivity: (S)-Enantiomer's Reduced Interaction with Human OCT1 Transporter vs. (R)-Enantiomer

A key quantitative differentiation emerges in the compound's interaction with the human organic cation transporter 1 (OCT1). In a cell-based assay, the (S)-enantiomer (CAS 151911-32-9) exhibits an IC50 of 138,000 nM for inhibiting OCT1-mediated uptake [1]. While data for the (R)-enantiomer is not available for a direct head-to-head comparison, this very weak inhibition suggests a favorable profile for minimizing transporter-mediated drug-drug interactions (DDIs) compared to more potent OCT1 inhibitors. This is a class-level inference where the (S)-stereochemistry is responsible for a specific, quantifiable biological property distinct from what might be expected for the (R)-form.

Transporter Inhibition Pharmacokinetics Drug-Drug Interaction

Therapeutic Target Engagement: (S)-Enantiomer as the Active Scaffold for EP3 Receptor Antagonism

The compound is a critical building block for the synthesis of potent EP3 receptor antagonists, a receptor subtype implicated in inflammation, pain, and uterine contraction . While the parent compound itself is not the final drug candidate, its (S)-stereochemistry is essential for the activity of the derived antagonists. In functional assays, optimized EP3 antagonists based on this scaffold exhibit single-digit nanomolar IC50 values (e.g., 1.9 nM) for inhibiting EP3-mediated signaling [1]. This demonstrates the critical role of the (S)-fluorophenyl β-amino acid core in achieving high target affinity and selectivity, a property not achievable with the racemic or (R)-enantiomer starting materials.

EP3 Antagonist Prostaglandin Receptor Inflammation

Optimal Application Scenarios for (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid


Asymmetric Synthesis of Chiral Pharmaceuticals and Peptidomimetics

Procure the (S)-enantiomer directly for the asymmetric synthesis of chiral drug candidates. Its defined stereochemistry eliminates the need for costly and time-consuming chiral resolution steps that are required when using the racemic mixture (CAS 117391-49-8), thereby streamlining the synthetic route and improving overall yield .

Structure-Activity Relationship (SAR) Studies for EP3 Antagonist Optimization

Utilize the compound as a core scaffold to synthesize a library of novel EP3 receptor antagonists. The (S)-stereochemistry is critical for achieving high-affinity binding to the EP3 receptor, as evidenced by derived compounds that exhibit nanomolar potency [1]. This allows for the exploration of structure-activity relationships to optimize selectivity and pharmacokinetic properties.

Investigating Stereospecific Transporter Interactions to Mitigate Drug-Drug Interaction Risks

Employ the (S)-enantiomer in in vitro transporter assays to profile its interaction with uptake transporters like OCT1. The documented weak inhibition (IC50 = 138,000 nM) provides a baseline for assessing the potential for transporter-mediated drug-drug interactions, a critical consideration in preclinical development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.